molecular formula C17H18N2O4S B5380190 5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methoxybenzamide

5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methoxybenzamide

Cat. No.: B5380190
M. Wt: 346.4 g/mol
InChI Key: KZOFRFQBVWARMJ-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methoxybenzamide is a complex organic compound with a unique structure that combines an indene ring with a sulfamoyl group and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the indene derivative. One common method involves the reaction of 2,3-dihydro-1H-indene with a suitable sulfonamide reagent under controlled conditions to introduce the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-efficiency catalysts and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indene ring may yield ketones, while reduction of the sulfamoyl group may produce amines .

Scientific Research Applications

5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the methoxybenzamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methoxybenzamide is unique due to its combination of an indene ring, sulfamoyl group, and methoxybenzamide moiety. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-16-8-7-14(10-15(16)17(18)20)24(21,22)19-13-6-5-11-3-2-4-12(11)9-13/h5-10,19H,2-4H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOFRFQBVWARMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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